![molecular formula C15H23BO3 B1433764 2-(5-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1445601-63-7](/img/structure/B1433764.png)
2-(5-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(5-Ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (EMTMD) is a synthetically produced boron-containing compound that has been used in a variety of scientific research applications, including as a catalyst in organic synthesis reactions, as a reagent in the synthesis of complex molecules, and as a fluorescent probe for studying biological systems. EMTMD is an important tool for researchers in the fields of chemistry, biochemistry, and biotechnology, as it can provide a range of useful properties and functions.
Scientific Research Applications
Suzuki–Miyaura Coupling
Phenylboronic acid pinacol esters are used as substrates in Suzuki–Miyaura coupling reactions, which are pivotal for creating carbon-carbon bonds in organic synthesis .
Synthesis of Heterocyclic Compounds
These esters are reactants in the synthesis of various heterocyclic compounds, such as indolo-fused heterocyclic inhibitors, which have potential applications in medicinal chemistry .
Drug Delivery Systems
Modified hyaluronic acid with phenylboronic acid pinacol ester has been developed for reactive oxygen species (ROS)-responsive drug delivery systems, encapsulating drugs like curcumin for targeted therapy .
Protodeboronation
Pinacol boronic esters are used in catalytic protodeboronation, which is a method for removing boron groups from organic molecules, useful in fine-tuning synthetic pathways .
Mechanism of Action
- Boronic acid derivatives, including boronic esters like this compound, are commonly used in Suzuki–Miyaura cross-coupling reactions. In these reactions, boron interacts with palladium catalysts to form carbon–carbon bonds .
Target of Action
Mode of Action
properties
IUPAC Name |
2-(5-ethoxy-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-7-17-12-9-8-11(2)13(10-12)16-18-14(3,4)15(5,6)19-16/h8-10H,7H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWNLEQOWNMAHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)OCC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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